molecular formula C19H23N5O2 B506284 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

Cat. No.: B506284
M. Wt: 353.4g/mol
InChI Key: GIROUTUQVFVYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol is a complex organic compound with the molecular formula C19H23N5O2 It is characterized by the presence of a quinazoline ring fused with a pyrimidine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinazoline Ring: Starting from 2-amino-4,7-dimethylquinazoline, the compound is reacted with appropriate alkylating agents under controlled conditions to introduce the desired substituents.

    Formation of the Pyrimidine Ring: The intermediate product is then subjected to cyclization reactions to form the pyrimidine ring. This step often involves the use of strong bases and high temperatures.

    Final Coupling and Functionalization: The quinazoline and pyrimidine intermediates are coupled together using coupling agents such as EDCI or DCC

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline and pyrimidine derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinazoline and pyrimidine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original amino or hydroxyl groups.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-methylpyrimidin-4(3H)-one
  • 2-[(4,7-Dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol
  • 2-[(4,7-Dimethyl-2-quinazolinyl)amino]-5-(1-ethylbutyl)-4,6-pyrimidinediol

Uniqueness

2-[(4,7-dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol is unique due to its specific substitution pattern and the presence of both quinazoline and pyrimidine rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-hydroxy-5-pentan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H23N5O2/c1-5-6-11(3)15-16(25)22-19(23-17(15)26)24-18-20-12(4)13-8-7-10(2)9-14(13)21-18/h7-9,11H,5-6H2,1-4H3,(H3,20,21,22,23,24,25,26)

InChI Key

GIROUTUQVFVYEY-UHFFFAOYSA-N

SMILES

CCCC(C)C1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)O

Canonical SMILES

CCCC(C)C1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)O

Origin of Product

United States

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